Antimicrobial MIC Against Klebsiella pneumoniae – Head‑to‑Head Comparison with Closest Commercial Precursor
The title compound exhibits measurable in vitro antibacterial activity against Gram‑negative Klebsiella pneumoniae ATCC 10031 with a minimum inhibitory concentration (MIC) of 512 µg/mL . The immediate synthetic precursor, 4‑(morpholin-4-ylcarbonyl)aniline, which lacks the 2‑chloroacetyl functionality, showed no appreciable activity in the same assay system under comparable conditions . A structurally similar chlorinated analog, 2‑chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide (1087784‑14‑2), has not been reported to demonstrate equivalent antimicrobial activity in any peer-reviewed source identified through systematic search, consistent with the hypothesis that the methylene insertion reduces potency .
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 512 µg/mL against Klebsiella pneumoniae ATCC 10031 |
| Comparator Or Baseline | 4-(morpholin-4-ylcarbonyl)aniline (immediate precursor): No activity detected |
| Quantified Difference | Inhibition absent vs. MIC 512 µg/mL |
| Conditions | Broth microdilution assay; K. pneumoniae ATCC 10031 (Gram‑negative) |
Why This Matters
Procurement decisions relying on generic chloroacetamide building blocks or non‑chlorinated precursors cannot replicate this activity profile, making the title compound essential for specificity in antimicrobial screening cascades.
